6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate is a synthetic small molecule featuring a dihydropyridinone core fused with a nitro group at position 3 and a methyl group at position 4. The 4-butoxybenzoate ester substituent distinguishes it from related compounds (Fig. 1).
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-butoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-3-4-9-24-13-7-5-12(6-8-13)17(21)25-14-10-11(2)18-16(20)15(14)19(22)23/h5-8,10H,3-4,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKWDBPIALWUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate typically involves the condensation of 4-butoxybenzoic acid with 3-nitro-2-oxo-1,2-dihydropyridine in the presence of an appropriate catalyst. The reaction is usually carried out at room temperature in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. It is thought to inhibit the activity of protein kinases by binding to their active sites and preventing their catalytic activity. Additionally, this compound may interact with enzymes and other cellular components, leading to changes in their structure and function.
Comparison with Similar Compounds
Core Structural Modifications
The dihydropyridinone scaffold is critical for biological activity. Analogous compounds, such as those containing a (1-methyl-2-oxo-1,2-dihydropyridin-4-yl) fragment, exhibit pronounced cytotoxicity and antitubulin effects, as demonstrated in studies on heterocombretastatin derivatives .
Substituent Effects on the Benzoate Moiety
The 4-butoxybenzoate group is a key structural variable. Modifications to the benzoate substituent significantly influence solubility, bioavailability, and target affinity:
- Butoxy vs. However, excessive hydrophobicity may reduce aqueous solubility, a trade-off observed in other combretastatin analogs .
- Substituent Position : Derivatives with para-substituted alkoxy groups (e.g., 4-butoxy) may exhibit distinct binding modes compared to ortho-substituted variants (e.g., BI82717’s 2-ethoxy). Computational modeling suggests para-substitution optimizes steric and electronic interactions with tubulin’s colchicine-binding site .
Biological Activity
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate is a synthetic organic compound that belongs to the class of pyridine derivatives. Its unique structure, featuring a nitro group and a butoxybenzoate moiety, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in cellular signaling pathways. The nitro group can undergo reduction to form an amino derivative, which may exhibit different biological properties compared to the parent compound.
Potential Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit protein kinases, which play critical roles in various cellular processes such as growth and apoptosis.
- Antioxidant Activity : There is evidence suggesting that derivatives of this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin derivatives. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Methyl-3-nitro | Ca9-22 (oral cancer) | 32.0 | Apoptosis induction |
| 6-Methyl-3-nitro | CAL 27 (oral cancer) | 46.1 | Cell cycle arrest |
These findings indicate that modifications to the structure can enhance or inhibit biological activity depending on the specific substituents present.
Anti-inflammatory Properties
Research has also indicated that this class of compounds may possess anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- In Vitro Study on Oral Cancer : A study examining the effects of a related compound combined with X-ray treatment found enhanced antiproliferative effects in oral cancer cells compared to controls. The treatment led to increased levels of reactive oxygen species (ROS) and apoptosis markers, indicating a synergistic effect in reducing cancer cell viability .
- Enzyme Inhibition Assays : Laboratory assays have demonstrated that derivatives of this compound can effectively inhibit specific kinases involved in cancer progression. These findings support further exploration into their utility as therapeutic agents in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
